molecular formula C21H22N2O4 B2713892 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 954021-41-1

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2713892
CAS No.: 954021-41-1
M. Wt: 366.417
InChI Key: WQAGJLUNBCRJLX-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethyl-piperidine intermediate. This intermediate is then reacted with a chromene derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The chromene moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the piperidine ring may produce piperidine derivatives with varying degrees of saturation.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
  • N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(18-12-16-4-1-2-6-19(16)27-21(18)25)22-13-15-7-9-23(10-8-15)14-17-5-3-11-26-17/h1-6,11-12,15H,7-10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGJLUNBCRJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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